molecular formula C9H12N2O3 B1405876 Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate CAS No. 1630096-71-7

Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate

Cat. No. B1405876
M. Wt: 196.2 g/mol
InChI Key: HIOXBJUAJSRZGE-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1630096-71-7 . It has a molecular weight of 196.21 . The IUPAC name for this compound is ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate .


Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate, has been a subject of interest in recent years . Various methods have been developed, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate is represented by the formula C9H12N2O3 . The InChI Code for this compound is 1S/C9H12N2O3/c1-2-14-9(12)8-6-3-4-13-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C . .

Scientific Research Applications

Synthesis and Structural Analysis

  • Selective Synthesis and Conversion : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).

  • Crystal Structure Determination : The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, revealing triclinic crystals stabilized by hydrogen and weak π-π interactions (Kumar et al., 2018).

  • Pd-Catalysed Cross-Coupling Reactions : Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates were used in Sonogashira-type cross-coupling reactions to synthesize various condensed pyrazoles, demonstrating their utility as synthons (Arbačiauskienė et al., 2011).

Industrial Applications

  • Corrosion Inhibition in Industrial Processes : Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown effectiveness as corrosion inhibitors for mild steel, useful in industrial pickling processes (Dohare et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : An efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate was achieved via condensation of pyrazole-5-amine derivatives, highlighting the utility in preparing new heterocyclic compounds (Ghaedi et al., 2015).

  • Alkylation and Steric Redirection : The alkylation of ethyl 1H-pyrazole-3-carboxylate was shown to largely favor the formation of ethyl 1-substituted pyrazole-3-carboxylates, demonstrating versatility in chemical synthesis (Wright et al., 2018).

  • Ultrasound Irradiation Synthesis : Ultrasound irradiation was employed for the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing an efficient synthesis method with significant reduction in reaction times (Machado et al., 2011).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The synthesis of pyrano[2,3-c]pyrazole derivatives, including Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate, has seen significant progress in recent years, particularly with the integration of green methodologies . Future research directions include further advancing green chemistry practices and exploring the biological activities of these compounds .

properties

IUPAC Name

ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-3-4-13-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOXBJUAJSRZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146866
Record name Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate

CAS RN

1630096-71-7
Record name Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester
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Record name Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
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Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
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Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
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Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
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Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
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Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate

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